molecular formula C21H22FN5O2 B12248600 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B12248600
M. Wt: 395.4 g/mol
InChI Key: LOENYUUPOCUTIG-UHFFFAOYSA-N
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Description

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazolopyridazine core, a piperidine ring, and a fluorophenoxy group, making it a subject of study for its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the triazolopyridazine core, which is then further functionalized to introduce the piperidine and fluorophenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine and fluorophenoxy groups may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-bromophenoxy)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone

InChI

InChI=1S/C21H22FN5O2/c22-16-3-5-17(6-4-16)29-13-20(28)26-11-9-15(10-12-26)21-24-23-19-8-7-18(14-1-2-14)25-27(19)21/h3-8,14-15H,1-2,9-13H2

InChI Key

LOENYUUPOCUTIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)C=C2

Origin of Product

United States

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